Technical Monograph: (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride
Technical Monograph: (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride
This guide serves as a definitive technical resource for (3S,4S)-Pyrrolidine-3,4-diol hydrochloride, a high-value C2-symmetric chiral scaffold used in advanced drug discovery and asymmetric catalysis.[1]
Version: 2.0 | Classification: Chiral Building Block / Pharmacophore Audience: Medicinal Chemists, Process Engineers, and Structural Biologists[1]
Executive Summary
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride (CAS: 276862-76-1) is the hydrochloride salt of the trans-configured 3,4-dihydroxypyrrolidine.[1][2] Distinguished by its C2 symmetry , this scaffold eliminates the formation of diastereomeric mixtures during functionalization, a critical advantage in the synthesis of high-affinity kinase inhibitors and glycosidase mimics.[1] Unlike its cis-isomer (a meso compound), the (3S,4S) enantiomer provides a rigid, defined vector for hydrogen bond donors, making it an essential tool for probing the stereochemical requirements of enzyme active sites.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | (3S,4S)-Pyrrolidine-3,4-diol hydrochloride |
| Common Name | trans-3,4-Dihydroxypyrrolidine HCl |
| CAS Number | 276862-76-1 (HCl salt); 90481-32-6 (Free base) |
| Molecular Formula | C₄H₉NO₂[1][2][3][4][5] · HCl |
| Molecular Weight | 139.58 g/mol |
| Stereochemistry | (3S, 4S) - trans |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in H₂O, DMSO, MeOH; Insoluble in Et₂O, Hexane |
| Melting Point | 195–198 °C (Decomposes) |
| Acidity (pKa) | ~10.5 (Secondary amine, est.) |
Stereochemical Validation
The (3S,4S) configuration dictates a trans relationship between the vicinal hydroxyl groups.[1][3] This is chemically distinct from the (3R,4S) cis-isomer, which is achiral (meso).[1]
-
Diagnostic NMR Signal: The C2 symmetry simplifies the ¹H and ¹³C NMR spectra, showing equivalent signals for C3/C4 and C2/C5 positions.[1]
Synthetic Routes & Manufacturing
Expert Insight: While direct functionalization of pyrrolidine is possible, the industry standard for high optical purity (>99% ee) relies on the "Chiral Pool" strategy starting from Tartaric Acid.[1] To access the (3S,4S) enantiomer, one must typically commence with D-(-)-Tartaric Acid (unnatural enantiomer) or utilize a double-inversion strategy from the cheaper L-tartaric acid.[1]
Primary Manufacturing Pathway (The Tartrimide Route)
This protocol ensures the preservation of chiral centers while constructing the pyrrolidine ring.[1]
-
Condensation: D-Tartaric acid reacts with benzylamine to form the cyclic imide (tartrimide).[1]
-
Reduction: The carbonyls are reduced (using LiAlH₄ or BH₃[1]·THF) to yield the N-benzyl pyrrolidine.[1]
-
Deprotection: Hydrogenolysis (Pd/C, H₂) removes the benzyl group.[1]
-
Salt Formation: Treatment with HCl/Dioxane precipitates the stable hydrochloride salt.[1]
Figure 1: Stereospecific synthesis of (3S,4S)-Pyrrolidine-3,4-diol HCl from the chiral pool.
Reactivity & Functionalization Strategies
For drug development, this molecule is rarely the final drug but a scaffold .[1] Its reactivity profile is defined by three nucleophilic centers: one secondary amine and two secondary alcohols.[1]
Orthogonal Protection Strategy
To selectively functionalize the scaffold, a sequential protection strategy is required.[1]
-
Amine Protection: The secondary amine is the most nucleophilic.[1] React with Boc₂O or Cbz-Cl under basic conditions (NaHCO₃) to secure the N-position.[1]
-
Hydroxyl Activation: The trans-diol cannot form an acetonide (which requires cis geometry).[1] Instead, use disiloxanes or individual protection (e.g., TBDMS) if regioselectivity is not required (due to C2 symmetry).[1]
Key Transformations
-
Bis-Mesylation: Reaction with MsCl generates a bis-electrophile, allowing for double displacement by nucleophiles (e.g., phosphides) to create chiral ligands like DuPhos analogs.[1]
-
N-Alkylation: Reductive amination with aldehydes allows the introduction of hydrophobic tails, critical for designing iminosugar-based glycosidase inhibitors.[1]
Biological Applications & Mechanism
Glycosidase Inhibition
The pyrrolidine-3,4-diol core mimics the transition state of saccharide hydrolysis.[1] The protonated amine at physiological pH mimics the oxocarbenium ion intermediate.[1]
-
Mechanism: Competitive inhibition of
-mannosidase and -glucosidase.[1] -
Relevance: Used as a fragment in the design of antivirals (via glycoprotein processing inhibition) and lysosomal storage disease chaperones.[1]
Kinase Inhibitor Scaffold
In kinase drug discovery, the (3S,4S)-diol moiety serves as a solvent-exposed solubilizing group that can also engage in specific H-bond networks with the hinge region or the ribose-binding pocket of ATP.[1]
Figure 2: Divergent application pathways for the (3S,4S)-pyrrolidine scaffold.[1]
Handling, Stability, and Safety
Protocol 6.1: Storage & Handling
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term stability. Exposure to ambient moisture will lead to deliquescence, complicating weighing and stoichiometry.[1]
-
Stability: Stable in acidic media.[1] Avoid strong bases unless the free amine is immediately captured, as the free base is more prone to oxidation.[1]
Protocol 6.2: Safety (GHS Classification) [1]
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]
References
-
Nagel, U. (1984).[1][3] "The synthesis of N-benzyl-3,4-dihydroxy-pyrrolidine from tartaric acid." Chemische Berichte. (Validation of tartaric acid route).[1]
-
PubChem. (2025).[1][2][4] "Compound Summary: (3S,4S)-pyrrolidine-3,4-diol hydrochloride." National Library of Medicine.[1] Link
-
Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (Context on chiral pool synthesis).
-
Fisher Scientific. (2025).[1] "Safety Data Sheet: Pyrrolidine derivatives." Link
Sources
- 1. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S,4S)-pyrrolidine-3,4-diol hydrochloride | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine-3,4-diol | C4H9NO2 | CID 13329881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
